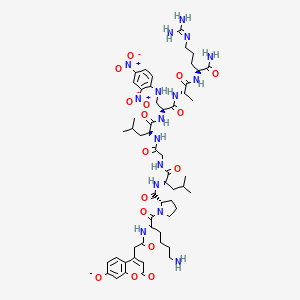

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

Vue d'ensemble

Description

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ est un substrat peptidique fluorogène utilisé dans diverses analyses biochimiques. Ce composé est particulièrement important dans l'étude des métalloprotéinases matricielles (MMP), qui sont des enzymes impliquées dans la dégradation des composants de la matrice extracellulaire. La structure du composé permet de l'utiliser comme substrat dans les analyses de transfert d'énergie de résonance par fluorescence (FRET), ce qui en fait un outil précieux dans les études d'activité enzymatique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ implique la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique généralement les étapes suivantes :

Chargement de la résine : L'acide aminé initial est attaché à une résine solide.

Déprotection : Le groupe protecteur sur l'acide aminé est éliminé pour permettre l'ajout du prochain acide aminé.

Couplage : Le prochain acide aminé, protégé à son groupe amino, est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique souhaitée soit obtenue.

Clivage et déprotection : Le peptide terminé est clivé de la résine et tous les groupes protecteurs sont éliminés.

Méthodes de production industrielle

La production industrielle de Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. L'utilisation de la chromatographie liquide haute performance (HPLC) garantit la pureté du produit final.

Analyse Des Réactions Chimiques

Enzymatic Cleavage Reaction

Primary reaction mechanism : FS-6 undergoes site-specific hydrolysis catalyzed by MMPs at the Gly-Leu bond , producing two fragments:

-

Fluorescent fragment : Mca-Lys-Pro-Leu-Gly

-

Quenched fragment : Leu-Dap(Dnp)-Ala-Arg-NH₂

This cleavage separates the Mca fluorophore from the Dnp quencher, generating a measurable increase in fluorescence intensity at 405 nm (excitation: 328 nm) .

Key Parameters

| MMP Isoform | (s⁻¹) | (μM) | (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| MMP-13 | 5.9 | 5.2 | 1,135,000 | |

| MMP-14 | N/A | N/A | 393,000 | |

| MMP-1 | N/A | N/A | 757,000 |

Optimal reaction conditions :

-

pH : 7.4 (physiological buffer, e.g., Tris-HCl or PBS)

-

Temperature : 37°C

Substrate Specificity and Selectivity

FS-6 demonstrates enhanced specificity for collagenases (e.g., MMP-1, MMP-8, MMP-13) due to its Lys-Prolinal-Leu-Gly-Leu sequence, which mimics native collagen cleavage sites. Comparative studies highlight its superiority over similar substrates:

| Substrate | (M⁻¹s⁻¹) | Target MMP | Reference |

|---|---|---|---|

| FS-6 | 1,135,000 | MMP-13 | |

| Mca-Pro-Leu-Gly~Leu-Dpa-AR-NH₂ | 757,000 | MMP-13 | |

| Mca-Pro-Cha-Gly~Nva-His-Ala-Dpa-NH₂ | 1,090,000 | MMP-13 |

The N-terminal lysine extension in FS-6 improves binding affinity and catalytic efficiency by optimizing interactions with the MMP active site .

Mechanistic Insights

-

Transition state stabilization : MMPs coordinate the scissile Gly-Leu bond via a zinc-dependent mechanism, polarizing the carbonyl group for nucleophilic attack by water.

-

Fluorescence activation : Cleavage increases quantum yield by >10-fold, enabling sensitive detection of enzymatic activity at sub-nanomolar concentrations .

Limitations and Considerations

Applications De Recherche Scientifique

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Utilisé comme substrat dans les analyses FRET pour étudier la cinétique enzymatique et l'inhibition.

Biologie : Employé dans l'étude de l'activité des métalloprotéinases matricielles, qui est cruciale dans le remodelage des tissus et les processus pathologiques.

Médecine : Utilisé dans la découverte et le développement de médicaments, en particulier dans le criblage des inhibiteurs de MMP qui pourraient avoir un potentiel thérapeutique dans le cancer et d'autres maladies.

Industrie : Appliqué dans le développement d'analyses diagnostiques et d'outils de recherche.

Mécanisme d'action

Le mécanisme d'action de Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ implique son clivage par les métalloprotéinases matricielles. Le peptide contient un fluorophore (Mca) et un désactivateur (Dnp) qui sont à proximité l'un de l'autre, ce qui entraîne une désactivation du signal de fluorescence. Après clivage par les MMP, le fluorophore et le désactivateur sont séparés, ce qui entraîne une augmentation de la fluorescence. Ce changement de fluorescence est utilisé pour mesurer l'activité enzymatique des MMP.

Mécanisme D'action

The mechanism of action of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ involves its cleavage by matrix metalloproteinases. The peptide contains a fluorophore (Mca) and a quencher (Dnp) that are in close proximity, resulting in quenching of the fluorescence signal. Upon cleavage by MMPs, the fluorophore and quencher are separated, leading to an increase in fluorescence. This change in fluorescence is used to measure the enzymatic activity of MMPs.

Comparaison Avec Des Composés Similaires

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ est comparé à d'autres substrats FRET tels que :

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH : Un autre substrat FRET utilisé pour des études enzymatiques similaires.

Mca-PLGL-Dpa-AR-NH₂ : Un substrat de MMP largement utilisé avec une structure similaire, mais sans l'extension N-terminale Lys.

Unicité

L'ajout de Lys à l'extrémité N-terminale de Mca-PLGL-Dpa-AR-NH₂ améliore ses propriétés de substrat, faisant de Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ un substrat plus efficace pour certaines MMP .

Composés similaires

- Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH

- Mca-PLGL-Dpa-AR-NH₂

- Mca-KPLGL-Dpa-AR-NH₂

Activité Biologique

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, also known as FS-6, is a fluorogenic peptide substrate primarily utilized in the study of matrix metalloproteinases (MMPs) and related enzymes. This compound has garnered attention due to its enhanced specificity and activity in various biological processes, including tissue remodeling, apoptosis, and immune responses.

Chemical Structure and Properties

The compound consists of a sequence of amino acids with a fluorescent moiety (Mca) at one end and an amide group (NH2) at the other. The presence of Dap(Dnp) enhances its stability and specificity for enzymatic reactions. Its structure can be summarized as follows:

- Fluorophore : Mca (7-methoxycoumarin-4-acetic acid)

- Amino Acid Sequence : Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg

- Functional Groups : Amide group at the C-terminus

1. Substrate for Matrix Metalloproteinases

This compound has been characterized as a substrate for various MMPs, including MMP-1, MMP-8, and MMP-13. Studies have shown that this compound exhibits increased specificity constants (kcat/Km) for collagenases, making it a valuable tool for quantifying MMP activity in biological samples. Specifically, it shows up to a ninefold increase in specificity compared to standard substrates .

2. Inhibition Studies

Research indicates that FS-6 can be effectively used to screen inhibitors of MMPs. For instance, the inhibitor SH-CH2-CO-Met-Tyr-NH2 has been identified with a Ki value of 1.95 μM against the thermolysin-like protease, demonstrating the potential of FS-6 in inhibitor screening assays .

Table 1: Inhibitor Screening Results

| Inhibitor | Ki Value (μM) | Target |

|---|---|---|

| SH-CH2-CO-Met-Tyr-NH2 | 1.95 | Thermolysin-like protease |

| Other inhibitors | Varies | Various MMPs |

3. Role in Apoptosis and Autophagy

FS-6 has been implicated in apoptotic pathways and autophagy regulation. Its interaction with specific receptors and signaling pathways (e.g., JAK/STAT and MAPK/ERK) suggests that it may influence cell survival and death mechanisms .

4. Antimicrobial Activity

The compound also exhibits broad-spectrum antimicrobial properties against various pathogens, including bacteria and viruses. Its design allows it to penetrate microbial membranes effectively, leading to cell death or inhibited growth .

Case Study 1: MMP Activity in Cancer Research

In a study focused on cancer metastasis, FS-6 was utilized to measure MMP activity in tissue samples from patients with breast cancer. The results indicated a significant correlation between elevated MMP levels and tumor aggressiveness, highlighting the potential of FS-6 as a biomarker for cancer progression .

Case Study 2: Neuroprotection Studies

Another research project explored the neuroprotective effects of FS-6 in models of neurodegenerative diseases. The findings suggested that FS-6 could modulate neuronal signaling pathways, providing protection against oxidative stress-induced apoptosis .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H80N16O16/c1-29(2)21-39(67-53(80)42-13-10-20-69(42)54(81)38(11-7-8-18-56)64-45(72)23-32-24-47(74)87-44-26-34(86-6)15-16-35(32)44)50(77)62-28-46(73)65-40(22-30(3)4)51(78)68-41(27-61-36-17-14-33(70(82)83)25-43(36)71(84)85)52(79)63-31(5)49(76)66-37(48(57)75)12-9-19-60-55(58)59/h14-17,24-26,29-31,37-42,61H,7-13,18-23,27-28,56H2,1-6H3,(H2,57,75)(H,62,77)(H,63,79)(H,64,72)(H,65,73)(H,66,76)(H,67,80)(H,68,78)(H4,58,59,60)/t31-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODVNTQEXXMHSL-XKDADYKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H80N16O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.